molecular formula C18H19N3O B14993750 N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide

N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B14993750
M. Wt: 293.4 g/mol
InChI Key: VWLGAGOMGDVAOH-UHFFFAOYSA-N
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Description

N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylethyl group and an acetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-phenylethylamine with substituted phenols to form the intermediate compound. This intermediate is then subjected to further reactions, including cyclization and acylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]methyl}acetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzodiazole ring with a phenylethyl group and an acetamide moiety sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[[1-(1-phenylethyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C18H19N3O/c1-13(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)20-18(21)12-19-14(2)22/h3-11,13H,12H2,1-2H3,(H,19,22)

InChI Key

VWLGAGOMGDVAOH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CNC(=O)C

Origin of Product

United States

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